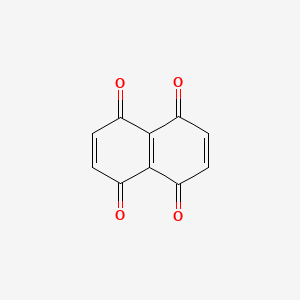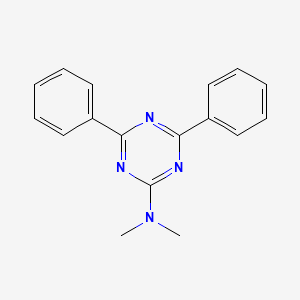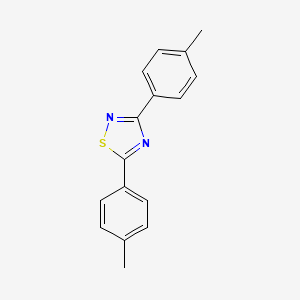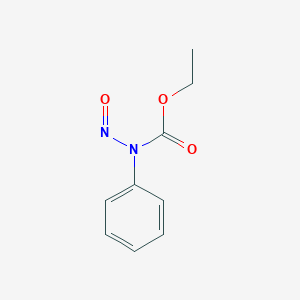![molecular formula C12H9Cl2N3 B14721167 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline CAS No. 17596-04-2](/img/structure/B14721167.png)
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline is an aromatic azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color properties, making it a significant component in the dye industry. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with another aromatic amine, such as 3-chloroaniline, under alkaline conditions to form the azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound can also participate in electrophilic substitution reactions, allowing it to modify biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloroaniline: A precursor in the synthesis of 3-chloro-N-[(3-chlorophenyl)diazenyl]aniline.
3-chlorophenylhydrazine: Another compound with similar structural features and reactivity.
3-chloropropionyl chloride: Used in various organic synthesis reactions .
Uniqueness
This compound is unique due to its dual aromatic structure linked by an azo group, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its vibrant color make it particularly valuable in the dye industry and scientific research .
Propriétés
Numéro CAS |
17596-04-2 |
|---|---|
Formule moléculaire |
C12H9Cl2N3 |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
3-chloro-N-[(3-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9Cl2N3/c13-9-3-1-5-11(7-9)15-17-16-12-6-2-4-10(14)8-12/h1-8H,(H,15,16) |
Clé InChI |
LJFGVHJIOVPLEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NN=NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)






![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)



![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
